4-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a tetrafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with 2,2,3,3-tetrafluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
4-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: Lacks the tetrafluoropropyl group, resulting in different chemical and biological properties.
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazole: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
4-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine is unique due to the presence of both the methyl and tetrafluoropropyl groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C7H9F4N3 |
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Molecular Weight |
211.16 g/mol |
IUPAC Name |
4-methyl-1-(2,2,3,3-tetrafluoropropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H9F4N3/c1-4-2-14(13-5(4)12)3-7(10,11)6(8)9/h2,6H,3H2,1H3,(H2,12,13) |
InChI Key |
QJJYJYMRWBYVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(C(F)F)(F)F |
Origin of Product |
United States |
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